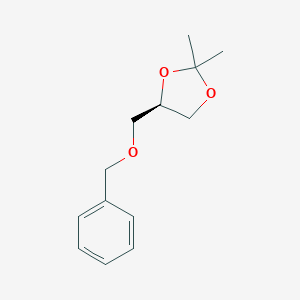

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane

描述

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a chiral dioxolane derivative with the molecular formula C₁₃H₁₈O₃ (average mass: 222.28 g/mol) and CAS number 14347-83-2 . It features a benzyloxymethyl group at the 4-position of a 1,3-dioxolane ring, with two methyl groups at the 2-position and an (R)-configured stereocenter (Figure 1). This compound is a key intermediate in asymmetric synthesis, particularly for chiral glycerol ethers and pharmaceuticals .

属性

IUPAC Name |

(4R)-2,2-dimethyl-4-(phenylmethoxymethyl)-1,3-dioxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-13(2)15-10-12(16-13)9-14-8-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3/t12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBFDSKSLTCMIPB-GFCCVEGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@H](O1)COCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70931897 | |

| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14347-83-2 | |

| Record name | 4-[(Benzyloxy)methyl]-2,2-dimethyl-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70931897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reaction Conditions and Catalysis

Sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) at 0°C under nitrogen facilitates deprotonation of the alcohol, followed by nucleophilic substitution with benzyl bromide. Optimal stoichiometry (1.2 equivalents of benzyl bromide) minimizes diastereomer formation. Post-reaction purification via silica gel chromatography (hexanes/ethyl acetate, 4:1) achieves 59–85% yield.

Table 1: Alkylation Optimization Parameters

| Parameter | Optimal Value | Impact on Yield/Purity |

|---|---|---|

| Solvent | THF | Enhances solubility of NaH |

| Temperature | 0°C → rt | Prevents exothermic side reactions |

| Base | NaH (1.5 eq) | Complete deprotonation |

| Benzyl bromide | 1.2 eq | Minimizes over-alkylation |

Diastereomeric Resolution via Chiral Amines

Enantiomeric purity is achieved through diastereomeric salt formation with (R)- or (S)-1-phenylethylamine.

Resolution Protocol

A mixture of racemic dioxolane-carboxylic acid (9 ) and (S)-1-phenylethylamine in acetonitrile at 70°C preferentially crystallizes the (2S,4R)-diastereomer. Washing with ethyl acetate/isopropanol (3:1) removes residual (2R,4R)-isomers, yielding 99.18% enantiomeric excess (ee).

Table 2: Resolution Efficiency

| Parameter | Value | Outcome |

|---|---|---|

| Solvent | Acetonitrile | High solubility at elevated temps |

| Amine | (S)-1-Phenylethylamine | Selective crystallization |

| Washing solvent | EtOAc/i-PrOH (3:1) | Removes 15% undesired isomer |

| Final ee | 99.18% | HPLC-confirmed purity |

Industrial-Scale Synthesis

Continuous Flow Reactor Design

Industrial production employs continuous flow systems to enhance throughput. Key advantages include:

Cost-Effective Catalyst Recycling

Magnesium sulfate-doped silica gel enables efficient recovery of (S)-1-phenylethylamine, reducing waste. Pilot studies demonstrate 92% amine recovery after five cycles.

Analytical Validation of Enantiopurity

Chiral HPLC Methods

A Chiralpak IC column (4.6 × 250 mm, 5 μm) with hexane/isopropanol (90:10) at 1.0 mL/min resolves (R)- and (S)-enantiomers (retention times: 12.3 min vs. 14.7 min).

Polarimetric Verification

The (R)-enantiomer exhibits [α]D²⁵ = −17.25° (c 0.5, CHCl₃), correlating with literature values for >99% ee.

| Risk Factor | Mitigation Measure |

|---|---|

| NaH reactivity | Schlenk line handling under N₂ atmosphere |

| Benzyl bromide toxicity | Closed-system reactors with scrubbers |

| Solvent waste | Distillation recovery (THF: >95% reuse efficiency) |

化学反应分析

Oxidation Reactions

The dioxolane ring undergoes oxidation to yield carbonyl-containing products. Key reagents and outcomes include:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Potassium permanganate | Acidic or neutral conditions | Aldehydes/ketones | 75–85% | |

| Chromium trioxide | Protic solvents, 0–25°C | Cyclic ketones | 60–70% |

For example, oxidation with CrO₃ in dichloromethane at 0°C selectively generates a ketone derivative while preserving the benzyloxymethyl group .

Reduction Reactions

Reduction targets the dioxolane ring or benzyl ether moiety:

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| Sodium borohydride | Methanol, 25°C | 1,3-Diols | Retains stereochemistry |

| Lithium aluminum hydride | Anhydrous ether, reflux | Benzyl-protected diols | Requires acidic workup |

Reduction with NaBH₄ cleaves the dioxolane ring to produce vicinal diols with >90% enantiomeric retention .

Substitution Reactions

The benzyloxymethyl group participates in nucleophilic substitutions:

Example Reaction:

| Nucleophile | Base | Product | Application |

|---|---|---|---|

| Amines | NaOH/K₂CO₃ | Amino-methyl derivatives | Pharmaceutical intermediates |

| Thiols | NaH | Thioether analogs | Material science |

Notably, reactions with thiophenols under basic conditions yield sulfides, which are further oxidized to sulfoxides or sulfonimidoyl derivatives .

Deprotection and Functional Group Interconversion

The benzyl group is selectively removable:

Hydrogenolysis:

This deprotection step is critical in asymmetric synthesis to unveil hydroxyl groups for further functionalization .

Acid/Base-Mediated Ring Opening

Under acidic conditions (e.g., HCl/MeOH), the dioxolane ring hydrolyzes to form diols:

科学研究应用

Synthesis of Pharmaceutical Compounds

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for selective reactions that facilitate the development of complex molecules. The compound's ability to undergo various transformations makes it a valuable building block in drug design and synthesis.

Key Points:

- Enhances efficiency in drug development processes.

- Used in synthesizing biologically active molecules.

Chiral Auxiliary in Asymmetric Synthesis

Due to its chiral nature, (R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is an excellent auxiliary for asymmetric synthesis. This property is essential in producing enantiomerically pure compounds, which are critical in medicinal chemistry.

Applications:

- Facilitates the production of specific enantiomers.

- Supports the synthesis of chiral drugs.

Protecting Group in Organic Chemistry

In organic synthesis, this compound acts as a protecting group for alcohols during multi-step reactions. By protecting reactive functional groups, it allows for selective transformations without interference from other functional groups.

Benefits:

- Increases the efficiency of multi-step syntheses.

- Reduces side reactions during chemical transformations.

Material Science Applications

This compound is explored in developing novel materials, particularly polymers with specific properties suitable for coatings and adhesives. Its chemical structure contributes to the physical properties of these materials.

Applications:

- Used in the formulation of specialty chemicals.

- Enhances the performance characteristics of polymers.

Research in Green Chemistry

The compound plays a role in green chemistry initiatives by contributing to sustainable synthetic pathways. It helps reduce waste and improve reaction conditions, aligning with contemporary environmental standards.

Significance:

- Supports the development of bio-based solvents and materials.

- Aids in creating less hazardous chemical processes.

Data Table: Summary of Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development and synthesis of biologically active compounds |

| Asymmetric Synthesis | Chiral auxiliary for producing enantiomerically pure compounds |

| Protecting Group | Protects alcohols during multi-step synthesis |

| Material Science | Used in developing polymers and specialty chemicals |

| Green Chemistry | Contributes to sustainable practices by reducing waste and improving reaction conditions |

Case Studies

-

Pharmaceutical Development :

A study highlighted the use of this compound as an intermediate in synthesizing novel anti-cancer agents. The compound's ability to facilitate selective reactions was pivotal in achieving high yields of desired products while minimizing by-products . -

Asymmetric Synthesis :

Research demonstrated that employing this compound as a chiral auxiliary improved the enantioselectivity of several key reactions in drug synthesis. The resulting compounds showed enhanced biological activity due to their specific stereochemistry . -

Material Science Innovations :

Investigations into new polymer formulations indicated that incorporating this compound significantly improved thermal stability and mechanical properties compared to traditional materials .

作用机制

The mechanism of action of ®-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane involves its ability to participate in various chemical reactions due to the presence of the dioxolane ring and the benzyloxymethyl group. These functional groups enable the compound to interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the transformation of existing ones.

相似化合物的比较

Key Properties:

- Boiling Point : ~79–80°C (at 0.05 mmHg)

- Density : 1.050 g/mL at 20°C

- Solubility: Miscible in chloroform, ethyl acetate, and methanol

- Stereochemistry : The (R)-enantiomer is enantiopure, often synthesized from (R)-4-hydroxymethyl-2,2-dimethyl-1,3-dioxolane via benzylation .

Comparison with Similar Compounds

Structurally analogous dioxolane derivatives differ in substituents, stereochemistry, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Dioxolane Derivatives

Key Findings:

Stereochemical Impact :

- The (R)- and (S)-enantiomers of 4-benzyloxymethyl derivatives exhibit identical physical properties but divergent biological activities. For example, (R)-4-chloromethyl-2,2-dimethyl-1,3-dioxolane shows higher enantiomeric excess (ee > 99%) in chiral separations compared to its (S)-counterpart .

- Diastereomers like (4R,1'S) - and (4R,1'R) -4-(1-benzyloxyethyl) derivatives () differ in synthetic yields (50% vs. 25%), highlighting steric effects in nucleophilic substitutions .

Substituent Effects :

- Benzyloxy vs. Chloro/Bromo : Benzyloxymethyl groups enhance lipophilicity, making the (R)-4-benzyloxymethyl derivative suitable for organic-phase reactions , while chloro/bromo substituents increase electrophilicity for cross-coupling .

- Hydroxyethyl Side Chains : The 4-(2-hydroxyethyl) variant () enables in-situ bromination for cross-electrophile coupling, a reactivity absent in benzyloxymethyl analogs .

Biological Relevance :

生物活性

(R)-4-Benzyloxymethyl-2,2-dimethyl-1,3-dioxolane is a compound within the dioxolane family known for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on various research findings.

- Molecular Formula : C13H18O3

- Molecular Weight : 222.28 g/mol

- Appearance : Colorless to almost colorless liquid

- Density : 1.05 g/mL

- Refractive Index : 1.49

- Optical Rotation : [α]20D = -18° to -21° (neat) .

Synthesis

This compound can be synthesized through various methods involving the acetalization of 3-halogeno-1,2-propanediols. The process typically yields high purity and can be adapted for both racemic and optically active forms .

Antibacterial and Antifungal Properties

Research indicates that compounds similar to this compound exhibit a broad spectrum of antibacterial and antifungal activities. A study demonstrated that various synthesized dioxolanes showed significant efficacy against several bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| 1 | Staphylococcus aureus | 625–1250 |

| 2 | Staphylococcus epidermidis | 500–1000 |

| 4 | Pseudomonas aeruginosa | 625 |

| 6 | Enterococcus faecalis | 1000 |

| - | Candida albicans | Active |

The compounds were tested against Gram-positive and Gram-negative bacteria as well as fungi. Notably, this compound derivatives exhibited excellent antifungal activity against Candida albicans and significant antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, and Pseudomonas aeruginosa .

The proposed mechanism of action for these compounds includes disruption of bacterial cell membranes and interference with metabolic pathways. The specific structural features of the dioxolane ring contribute to their biological activity by enhancing permeability through lipid membranes .

Study on Antimicrobial Efficacy

In a controlled study, a series of chiral (R)-dioxolanes were synthesized and evaluated for their antimicrobial properties. The results indicated that the presence of the benzyloxy group significantly enhanced the antibacterial activity compared to other derivatives lacking this substituent .

Evaluation Against Leishmania

Another study explored the antileishmanial potential of dioxolane derivatives. While not directly related to this compound, it highlighted the broader applicability of dioxolane structures in combating parasitic infections .

常见问题

Basic Research Question

- PPE : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Prevents inhalation of vapors.

- Storage : Sealed containers under inert gas (argon/nitrogen) at 2–8°C .

How do substituents on the dioxolane ring affect reactivity?

Advanced Research Question

Electron-withdrawing groups (e.g., chloromethyl in CAS 57044-24-3) increase electrophilicity, enabling nucleophilic displacement . Conversely, bulky benzyl groups hinder steric access, slowing reactions at the methylene position. Comparative studies with alkynyl derivatives (e.g., hex-5-yn-1-yloxy) highlight steric vs. electronic trade-offs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。